molecular formula C19H21ClN4O3 B6269971 N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride CAS No. 2639421-33-1

N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride

Cat. No. B6269971
CAS RN: 2639421-33-1
M. Wt: 388.8
InChI Key:
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Description

This compound belongs to the class of organic compounds known as naphthalenes . It is a white to off-white powder with a molecular weight of 362.87 g/mol. Its chemical formula is C18H22N2O2.HCl.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 2- (oxan-2-yl) acetic anhydride in the presence of a catalyst. The reaction product is then purified and crystallized to obtain the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that naphthalene derivatives can participate in a variety of chemical reactions due to the reactivity of the naphthalene moiety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride involves the condensation of 2-naphthylacetonitrile with ethyl acetoacetate to form 2-(2-naphthyl)ethylidene-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form the corresponding guanidine derivative, which is subsequently cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "2-naphthylacetonitrile", "ethyl acetoacetate", "guanidine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-naphthylacetonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-naphthyl)ethylidene-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with guanidine in the presence of a base such as sodium methoxide to form the corresponding guanidine derivative.", "Step 3: Cyclization of the guanidine derivative from step 2 with acetic anhydride in the presence of a base such as pyridine to form N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride." ] }

CAS RN

2639421-33-1

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8

Purity

90

Origin of Product

United States

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